![molecular formula C18H14N2O4S B560504 4-[2-[(4-甲氧基苯基)羰基氨基]-1,3-噻唑-5-基]苯甲酸 CAS No. 1361229-76-6](/img/structure/B560504.png)

4-[2-[(4-甲氧基苯基)羰基氨基]-1,3-噻唑-5-基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

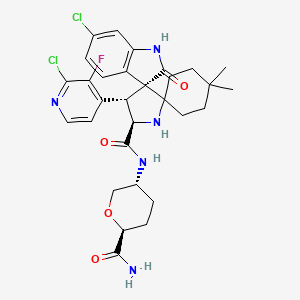

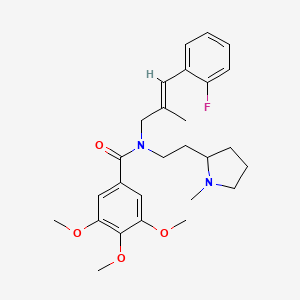

The compound “4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid” is a chemical compound with the molecular formula C18H14N2O4S . It is also known as CK2 inhibitor 10 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a benzoic acid group, and a methoxyphenyl group . The molecular weight is 354.4 g/mol . The InChI string and Canonical SMILES for this compound are available .Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds . Its topological polar surface area is 117 Ų .科学研究应用

Cancer Research

CK2 is a protein kinase that plays an important role in numerous cellular pathways involved in cell growth, differentiation, proliferation, and death . Upregulation of CK2 is implicated in many disease types, in particular cancer . Over 40 chemical probes targeting CK2 have been developed in the past decade . Many of the chemical probes discussed in this review could serve as promising new candidates for drugs selectively targeting CK2 .

Anticancer Activity

Inhibitors of CK2 might have anticancer activity, and two compounds are currently under clinical trials . However, both compounds are ATP-competitive inhibitors that may have off-target side effects . The development of allosteric and dual inhibitors can overcome this drawback . These inhibitors showed higher selectivity and specificity for the CK2 enzyme compared to the ATP-competitive inhibitors .

Glucagon Expression

CK2 downregulation reduces GCG secretion in the murine alpha cell line αTC1 . This was due to a marked decrease in Gcg gene expression through alteration of the binding of paired box protein 6 (PAX6) and transcription factor MafB to the Gcg promoter .

Protein Kinase Research

CK2 phosphorylates more than 300 substrates and is thus one of the most promiscuous kinase we know . CK2 is found in both healthy and cancerous cells . CK2 inhibitors could prove particularly useful as therapeutic agents for the treatment of these types of cancer .

未来方向

属性

IUPAC Name |

4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIVZLFKYMNZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)